CAL-130 Biochemical Isoform Selectivity Profile vs. Class I PI3K Off-Targets
CAL-130 demonstrates a defined selectivity window against the p110α and p110β isoforms of class I PI3K. In recombinant kinase assays, CAL-130 exhibits IC50 values of 1.3 nM for p110δ and 6.1 nM for p110γ, compared to 115 nM for p110α and 56 nM for p110β [1]. This translates to a >88-fold selectivity for p110δ over p110α and >43-fold selectivity for p110γ over p110β. In contrast, idelalisib (CAL-101) is a PI3Kδ-selective inhibitor with an IC50 of 19 nM for p110δ and >5,000 nM for p110γ, α, and β, while duvelisib (IPI-145) is a dual PI3Kδ/γ inhibitor with reported IC50 values of 2.5 nM (δ) and 27 nM (γ) [2]. CAL-130 provides a distinct balance of δ/γ potency and α/β selectivity relative to these comparators, which is relevant for experimental systems where precise isoform engagement is critical.
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | p110δ: 1.3; p110γ: 6.1; p110α: 115; p110β: 56 |
| Comparator Or Baseline | Idelalisib: p110δ 19, p110γ >5000, p110α >5000, p110β >5000; Duvelisib: p110δ 2.5, p110γ 27, p110α 1602, p110β 85 |
| Quantified Difference | CAL-130 p110γ IC50 = 6.1 nM vs. Duvelisib p110γ IC50 = 27 nM (4.4-fold more potent); CAL-130 p110γ vs. Idelalisib (>820-fold more potent) |
| Conditions | Ex vivo recombinant PI3K kinase assay; ATP concentration consistent with KM for each enzyme [1][2] |
Why This Matters
The unique combination of sub-10 nM potency for both δ and γ isoforms, coupled with >40-fold selectivity over α and β, defines a distinct pharmacological window that may translate to differential in vivo efficacy or tolerability profiles in PTEN-null T-ALL models, directly impacting experimental design and interpretation.
- [1] Subramaniam PS, Whye DW, Efimenko E, Chen J, Tosello V, De Keersmaecker K, Kashishian A, Thompson MA, Castillo M, Cordon-Cardo C, Davé UP, Ferrando A, Lannutti BJ, Diacovo TG. Targeting nonclassical oncogenes for therapy in T-ALL. Cancer Cell. 2012;21(4):459-72. View Source
- [2] Lannutti BJ, Meadows SA, Herman SE, Kashishian A, Steiner B, Johnson AJ, Byrd JC, Tyner JW, Loriaux MM, Deininger M, Druker BJ, Puri KD, Ulrich RG, Giese NA. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-4. ; Winkler DG, Faia KL, DiNitto JP, Ali JA, White KF, Brophy EE, Pink MM, Proctor JL, Lussier J, Martin CM, Hoyt JG, Tillotson B, Murphy EL, Lim AR, Thomas BD, Macdougall JR, Ren P, Liu Y, Li LS, Jessen KA, Fritz CC, Dunbar JL, Porter JR, Rommel C, Palombella VJ, Changelian PS, Kutok JL. PI3K-delta and PI3K-gamma inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013;20(11):1364-74. View Source
